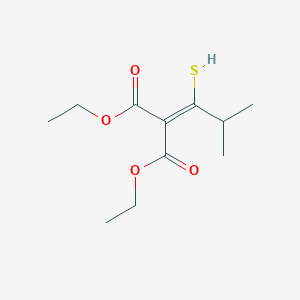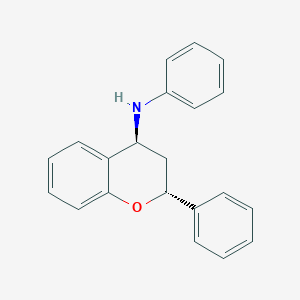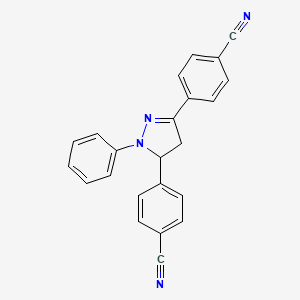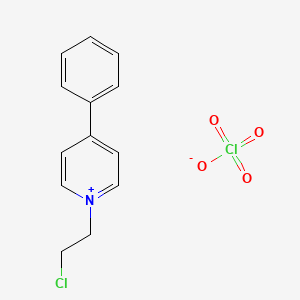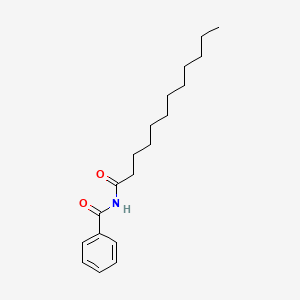
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid is a compound that features an imidazole ring fused to a naphthalene structure Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Méthodes De Préparation
The synthesis of 7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid can be achieved through several methods. Common synthetic routes for imidazole-containing compounds include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This involves the reaction of an imidazole with an aldehyde and an amine.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Amino nitrile synthesis: This involves the reaction of an amino nitrile with an aldehyde.
Analyse Des Réactions Chimiques
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form dihydroimidazoles.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Addition: The compound can undergo addition reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include imidazole N-oxides, dihydroimidazoles, and substituted imidazoles .
Applications De Recherche Scientifique
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The compound can also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Thiabendazole: An antihelmintic agent.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other imidazole-containing compounds.
Propriétés
Numéro CAS |
89782-06-9 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
7-imidazol-1-yl-5,6-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-3-1-2-10-4-5-11(8-13(10)12)16-7-6-15-9-16/h1-3,6-9H,4-5H2,(H,17,18) |
Clé InChI |
XGVXOHMLRRNEEO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC2=C1C=CC=C2C(=O)O)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)

